molecular formula C14H14N2O4S2 B2488809 N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895457-22-4

N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No. B2488809
CAS RN: 895457-22-4
M. Wt: 338.4
InChI Key: KINNJIXNSDYTAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylsulfonyl)acetamide has been explored through various chemical reactions, involving the establishment of structures by MS, IR, CHN, and 1H NMR spectral data (Wang et al., 2010). The processes often involve the reaction of key precursors in the presence of reagents like sodium hydride and N,N-Dimethylformamide (DMF) for the substitution at nitrogen atoms, yielding diverse N-substituted derivatives (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure analysis of similar compounds involves detailed studies using single-crystal X-ray diffraction, highlighting the importance of N-H⋯O hydrogen bonds and other molecular interactions that stabilize the crystal structure. Such analyses provide insights into the compound's stereochemistry and its implications on reactivity and properties (Gouda et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylsulfonyl)acetamide derivatives include acetylation, amidation, and reactions with various electrophiles to yield a range of biologically active compounds. These reactions are pivotal for exploring the chemical properties and potential applications of these compounds in medicinal chemistry and other fields (Samaritoni et al., 1999).

Physical Properties Analysis

The physical properties of compounds similar to N-(5-acetyl-4-methylthiazol-2-yl)-2-(phenylsulfonyl)acetamide, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and synthesis. Understanding these properties helps in predicting the behavior of these compounds under various conditions and their suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for the development of therapeutics. Studies have focused on modifications to improve potency, selectivity, and pharmacokinetic properties, aiming to optimize these compounds for medical use while minimizing adverse effects (Maruyama et al., 2012).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-9-13(10(2)17)21-14(15-9)16-12(18)8-22(19,20)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINNJIXNSDYTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(benzenesulfonyl)acetamide

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